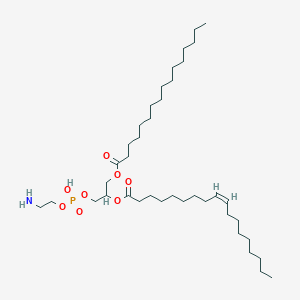

1-Palmitoyl-2-oleoylphosphatidylethanolamine

Description

RN given refers to (Z)-isomer; RN for cpd without isomeric designation not available 12/88

Properties

IUPAC Name |

[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQVHHIBKUMWTI-ZCXUNETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256135 | |

| Record name | 1-Palmitoyl-2-oleoylphosphatidylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10015-88-0 | |

| Record name | 1-Palmitoyl-2-oleoylphosphatidylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10015-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-oleoylphosphatidylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010015880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-oleoylphosphatidylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Palmitoyl-2-oleoyl-phosphatidylethanolamine (POPE): A Comprehensive Technical Guide for Advanced Research and Drug Development

This guide provides an in-depth exploration of 1-Palmitoyl-2-oleoyl-phosphatidylethanolamine (POPE), a crucial phospholipid in cellular membranes and a versatile tool in drug delivery systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the core structural and functional aspects of POPE, offering both foundational knowledge and advanced insights into its application.

Section 1: The Molecular Architecture and Physicochemical Landscape of POPE

1-Palmitoyl-2-oleoyl-phosphatidylethanolamine (POPE) is an asymmetric, amphiphilic phospholipid that plays a fundamental role in the structure and function of biological membranes.[1] Its unique molecular composition underpins its critical contributions to membrane fluidity, curvature, and interactions with membrane-associated proteins.

Structural Elucidation

POPE's structure consists of a glycerol backbone esterified with a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position.[1] The phosphate group at the sn-3 position is linked to an ethanolamine headgroup.[1] This specific arrangement of a saturated and an unsaturated fatty acid chain is key to its physicochemical properties.

The IUPAC name for POPE is [1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate.[2]

Physicochemical Properties

The amphiphilic nature of POPE, with its hydrophilic ethanolamine headgroup and hydrophobic fatty acid tails, allows it to readily form stable bilayers in aqueous environments at physiological pH.[3][4] The presence of the cis-double bond in the oleoyl chain introduces a kink, which increases the fluidity and flexibility of the membrane.[4]

| Property | Value | Source |

| Molecular Formula | C39H76NO8P | |

| Molecular Weight | 718.0 g/mol | [2] |

| Appearance | White solid | [] |

| Solubility | Soluble in a 9:1 chloroform:methanol mixture with gentle heating. | [] |

The small ethanolamine headgroup of POPE is a key determinant of its behavior. It promotes tight molecular packing and hydrogen bonding, which predisposes membranes containing POPE to form non-lamellar, or hexagonal, phases.[] This property is crucial for processes like membrane fusion and fission.

Section 2: Biological Significance and Functional Roles

POPE is a ubiquitous component of cellular membranes, particularly in bacteria and the inner mitochondrial membrane of eukaryotes, where it plays multifaceted roles in maintaining membrane integrity and function.

Membrane Dynamics and Curvature Stress

The conical shape of the POPE molecule, with its small headgroup and larger cross-sectional area of its acyl chains, induces negative curvature strain in lipid bilayers. This intrinsic property is vital for the formation of highly curved membrane structures, such as those found at junctions and during membrane fusion and budding events.[] Molecular dynamics simulations have been employed to study the fluctuations and stability of POPE-containing membranes, highlighting its role in enhancing membrane stability under certain conditions.[6][7]

Interaction with Membrane Proteins

The lipid environment significantly influences the structure and function of membrane proteins.[8] POPE has been shown to specifically interact with and modulate the activity of various membrane proteins. For instance, studies have demonstrated that the presence of POPE can influence the conformational changes and activity of transporters like the μ opioid receptor.[8] The headgroup of POPE can act as both a hydrogen bond donor and acceptor, facilitating specific interactions with protein residues.[9]

Role as a Precursor

Phosphatidylethanolamines, including POPE, can serve as precursors for the synthesis of other important lipids. For example, in some organisms, the methylation of the ethanolamine headgroup can lead to the formation of phosphatidylcholine.

Section 3: Synthesis and Preparation of POPE

The synthesis of POPE with high purity is essential for its use in research and pharmaceutical applications. Both enzymatic and chemical methods can be employed.

Enzymatic Synthesis

A common and specific method for synthesizing lysophospholipids like 1-Palmitoyl-2-lyso-PE involves the use of Phospholipase A2 (PLA2).[10] This enzyme selectively hydrolyzes the fatty acid at the sn-2 position of a diacyl-phosphatidylethanolamine precursor, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.[10]

Experimental Protocol: Enzymatic Synthesis of 1-Palmitoyl-2-lyso-PE via PLA2 Hydrolysis

Objective: To synthesize 1-Palmitoyl-2-lyso-PE through the specific hydrolysis of a diacyl-PE substrate using Phospholipase A2.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) substrate

-

Phospholipase A2 (from a suitable source, e.g., bee venom or porcine pancreas)

-

Tris-HCl buffer (pH 8.0)

-

Calcium Chloride (CaCl₂)

-

Diethyl ether

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath

Procedure:

-

Substrate Preparation: Dissolve a known quantity of POPE in diethyl ether to ensure it is in a monomeric or small micellar state, which is more accessible to the enzyme.

-

Reaction Setup: In the reaction vessel, combine the Tris-HCl buffer with the required concentration of CaCl₂. Calcium ions are a critical cofactor for the activity of most PLA2 enzymes.[10]

-

Substrate Addition: Add the POPE solution to the buffered reaction mixture while stirring to create an emulsion.

-

Enzyme Addition: Initiate the reaction by adding the Phospholipase A2 enzyme. The optimal enzyme-to-substrate ratio should be determined empirically to achieve efficient hydrolysis.

-

Incubation: Maintain the reaction at an optimal temperature (typically 37-40°C) with continuous stirring for a predetermined duration.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using techniques like Thin Layer Chromatography (TLC) to observe the formation of the lysophospholipid and the disappearance of the diacyl substrate.

-

Reaction Termination: Once the reaction is complete, terminate it by adding a chelating agent like EDTA to sequester the Ca²⁺ ions or by heat inactivation of the enzyme.

-

Purification: Extract the lipid products from the reaction mixture using a suitable solvent system (e.g., Folch extraction) and purify the 1-Palmitoyl-2-lyso-PE using column chromatography.

Caption: Enzymatic hydrolysis of POPE by Phospholipase A2.

Section 4: Applications in Drug Development and Research

The unique properties of POPE make it an invaluable component in various research and pharmaceutical applications, particularly in the field of drug delivery.

Liposome Formulation for Drug Delivery

POPE is frequently used in the formulation of liposomes, which are artificial vesicles composed of a lipid bilayer.[4][11] These liposomes can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues. The inclusion of POPE in liposome formulations can enhance their stability and influence their fusion with cellular membranes, thereby improving the intracellular delivery of the encapsulated cargo.[11] POPE is often combined with other phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) to create liposomes with specific properties.[12][13][14][15]

Experimental Workflow: Preparation of POPE-Containing Liposomes by Thin-Film Hydration

Objective: To prepare unilamellar liposomes incorporating POPE for drug encapsulation studies.

Materials:

-

1-Palmitoyl-2-oleoyl-phosphatidylethanolamine (POPE)

-

Other lipids as required (e.g., POPC, Cholesterol)

-

Chloroform or a chloroform/methanol mixture

-

Round-bottom flask

-

Rotary evaporator

-

Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

-

Water bath sonicator or probe sonicator

Procedure:

-

Lipid Dissolution: Dissolve the desired lipids (POPE and any other components) in chloroform or a suitable organic solvent mixture in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. It is crucial to remove all residual solvent, which can be achieved by placing the flask under high vacuum for several hours.

-

Hydration: Add the aqueous hydration buffer (which may contain the hydrophilic drug to be encapsulated) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture to ensure proper hydration.

-

Vesicle Formation: Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

-

Size Reduction (Extrusion): To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) under pressure.[12]

-

Characterization: Characterize the prepared liposomes for their size distribution (using Dynamic Light Scattering), zeta potential, and encapsulation efficiency.

Caption: Workflow for preparing unilamellar liposomes.

Model Membranes in Biophysical Studies

POPE is extensively used to create model membranes for biophysical studies aimed at understanding the fundamental principles of membrane organization, dynamics, and protein-lipid interactions.[9] These model systems, which can range from simple bilayers to more complex compositions mimicking specific cellular membranes, allow for controlled investigations into the effects of lipid composition on membrane properties.[16]

Section 5: Conclusion and Future Directions

1-Palmitoyl-2-oleoyl-phosphatidylethanolamine is a phospholipid of immense scientific interest due to its fundamental role in biological membranes and its broad utility in biotechnological applications. Its unique structural features and physicochemical properties make it a key player in membrane dynamics and a valuable component in the design of advanced drug delivery systems. Future research will likely focus on further elucidating the specific interactions of POPE with membrane proteins and leveraging its properties to develop more sophisticated and targeted nanocarriers for therapeutic agents.

References

- Ilyin Structural Biology.

- PubChem.

- Technology Networks.

- MDPI. Impact of Lipid Composition on Membrane Partitioning and Permeability of Gas Molecules. [Link]

- ResearchGate. Dynamics of membrane lipids. (A) Molecular volume distributions of POPE... [Link]

- World Scientific Publishing.

- PMC. Curvature sensing lipid dynamics in a mitochondrial inner membrane model. [Link]

- PMC - NIH. Understanding the Role of Self-Assembly and Interaction with Biological Membranes of Short Cationic Lipopeptides in the Effective Design of New Antibiotics. [Link]

- MDPI. Assessing the Role of Lipids in the Molecular Mechanism of Membrane Proteins. [Link]

- PMC - PubMed Central. Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study. [Link]

- Creative Biostructure.

- Creative Biostructure.

- MDPI. Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria. [Link]

- MySkinRecipes.

- bioRxiv. Investigating the Lipid Selectivity of Membrane Proteins in Heterogeneous Nanodiscs. [Link]

- ResearchGate. Optical and molecular features of negatively curved surfaces created by POPE lipids: A crucial role of the initial conditions. [Link]

- ACS Publications.

- Digital Commons@ETSU. Synthesis of Phosphatidylethanolamine Lipids for Model Studies of the Cell Membrane. [Link]

- Biophysical Journal.

- Frontiers in Communication.

- Frontiers in Physiology. Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein. [Link]

- ResearchGate.

- Wikipedia. Pope. [Link]

- Church Authority. The Role of the Pope. [Link]

- National Catholic Register.

- MySkinRecipes.

- CordenPharma. Lipid: 1,2-POPE - CAS #26662-94-2. [Link]

- Together SC. What does a Pope do? Career Overview, Roles, Jobs. [Link]

- NIH.

- Quora.

- ResearchGate. Effect of experimental treatment (pope prime) on each belief item, by... [Link]

- European Pharmaceutical Review.

- The Source - WashU. Experimental science and the pope. [Link]

- MDPI. Word(s), Poetics and Pragmatics of Homiletics in a Time of Ecclesial Transition. [Link]

- Catholic News Agency. Pope Leo XIV criticizes pharmaceutical industry's role in scourge of opioid addiction. [Link]

- YouTube. Driving the drug discovery pipeline: The value of organ-on-a-chip MPS. [Link]

Sources

- 1. POPE, 26662-94-2 | BroadPharm [broadpharm.com]

- 2. 1-Palmitoyl-2-oleoylphosphatidylethanolamine | C39H76NO8P | CID 5282290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Ilyin Structural Biology [ilyinlab.org]

- 4. CAS 10015-88-0: 1-Palmitoyl-2-oleoylphosphatidylethanolami… [cymitquimica.com]

- 6. Molecular dynamics of POPC and POPE lipid membrane bilayers enforced by an intercalated single-wall carbon nanotube | Technology Networks [technologynetworks.com]

- 7. worldscientific.com [worldscientific.com]

- 8. Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound [myskinrecipes.com]

- 12. encapsula.com [encapsula.com]

- 13. encapsula.com [encapsula.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. DSpace [diposit.ub.edu]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Physical Characteristics of POPE Lipid in Bilayers

Abstract

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a ubiquitous and functionally critical phospholipid found in biological membranes, from bacteria to mitochondria. Its unique physical characteristics, driven by a small ethanolamine headgroup and an asymmetric acyl chain composition (one saturated, one unsaturated), impart distinct properties to lipid bilayers. This guide provides a comprehensive technical overview of the core physical characteristics of POPE in a bilayer context. We will explore its phase behavior, structural parameters, and intermolecular interactions. Furthermore, this document details the causality behind these properties and provides field-proven experimental protocols for their characterization, offering valuable insights for researchers in membrane biophysics, cell biology, and drug delivery system development.

Introduction: The Molecular Identity and Significance of POPE

POPE is a glycerophospholipid with a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position of the glycerol backbone.[1] The defining feature of the phosphatidylethanolamine (PE) class of lipids is the small, primary amine headgroup. This structure contrasts sharply with the bulkier phosphocholine (PC) headgroup found in lipids like POPC. This seemingly minor difference has profound implications for membrane architecture and function.

The smaller headgroup of POPE reduces steric hindrance and allows for strong intermolecular hydrogen bonding between the amine (donor) and phosphate groups (acceptor) of adjacent lipids.[2] This capacity for direct headgroup interaction leads to tighter molecular packing compared to PC lipids.[3][4] Consequently, POPE-containing membranes exhibit distinct physical properties, including a higher propensity to form non-lamellar structures, which are crucial for dynamic membrane processes such as fusion and fission.[5][6] Its prevalence in bacterial inner membranes and its role in formulating lipid nanoparticles (LNPs) for drug delivery underscore the importance of understanding its fundamental characteristics.[7][8]

Core Physical Characteristics of POPE Bilayers

The biophysical properties of a POPE bilayer are a direct consequence of its molecular structure. These characteristics dictate the stability, fluidity, and functional competence of the membrane.

Phase Behavior and Thermotropics

POPE bilayers exhibit a distinct gel-to-liquid crystalline phase transition. The main transition temperature (Tm) for pure POPE is approximately 25°C.[9][10] This is significantly higher than its PC counterpart, POPC (Tm ≈ -2°C), a direct result of the enhanced intermolecular hydrogen bonding and tighter packing conferred by the ethanolamine headgroup.[3][10]

Molecular dynamics simulations have revealed that the transition from the gel (Lβ) to the liquid-crystalline (Lα) phase in POPE is not a simple, single event but involves intermediate states.[3] A pre-transition state is observed where an increase in gauche conformations occurs in the acyl tails, followed by the main transition characterized by the loss of lipid tilt and a significant decrease in acyl chain order.[11]

The Propensity for Non-Lamellar Structures

One of the most critical characteristics of POPE is its tendency to form non-bilayer, or non-lamellar, structures, particularly the inverted hexagonal (HII) phase.[12] This phase consists of hexagonally packed cylindrical water channels surrounded by the lipid headgroups, with the acyl chains radiating outwards.

The causality for this behavior lies in the molecule's conical shape, a concept described by the lipid packing parameter. The small headgroup and the splayed volume occupied by the unsaturated oleoyl chain give POPE a shape that favors negative curvature. The transition from the lamellar (Lα) to the HII phase is a complex, cooperative process believed to involve intermediate structures known as "stalks" or trans-monolayer contacts (TMCs), which are also critical intermediates in membrane fusion.[13][14][15] This Lα-HII transition is not only temperature-dependent but can also be induced by environmental factors, such as acidic pH, which neutralizes the phosphate group and further encourages the formation of curved structures.[12]

Structural and Geometrical Parameters

The tight packing of POPE results in distinct geometrical parameters compared to other common phospholipids. These values are crucial for computational modeling and for understanding interactions with membrane-associated proteins and molecules.

| Parameter | Value (at 35-50°C) | Method(s) | Reference(s) |

| Main Transition Temp (Tm) | ~25 °C | DSC, NMR | [9][16] |

| Area per Lipid (AL) | 58 - 61 Ų | MD Simulation, NR | [14] |

| Bilayer Thickness (DHH) | ~36 Å (P-P distance) | MD Simulation | [13] |

| Headgroup Thickness | ~5.5 Å | Neutron Reflectometry | [14] |

| Hydrophobic (Core) Thickness | ~31 - 32 Å | Neutron Reflectometry | [14] |

Role in Drug Delivery: The Endosomal Escape Mechanism

The unique biophysics of POPE is leveraged in advanced drug delivery systems, particularly in Lipid Nanoparticles (LNPs) designed to deliver nucleic acid payloads like mRNA and siRNA. A major barrier to the efficacy of these therapies is the entrapment of LNPs in endosomes following cellular uptake.[]

POPE is incorporated into LNP formulations as a "helper lipid" to facilitate endosomal escape.[7] The mechanism is rooted in its propensity to form the HII phase. As the endosome matures, its internal pH drops to ~5.0-6.0. This acidic environment protonates ionizable lipids within the LNP and promotes the Lα to HII phase transition in POPE.[18] The formation of these non-lamellar structures disrupts the endosomal membrane, leading to fusion between the LNP and the endosomal membrane and subsequent release of the therapeutic cargo into the cytoplasm.[7][18] Phospholipids with PE headgroups have been shown to consistently improve mRNA delivery efficiency both in vitro and in vivo due to these fusogenic properties.[7]

Experimental Protocols for Characterization

Validating the physical characteristics of POPE-containing bilayers requires robust biophysical techniques. Here, we outline standard, self-validating protocols for three key methodologies.

Protocol: Differential Scanning Calorimetry (DSC) for Tm Determination

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is the gold-standard for determining the Tm of lipid bilayers.[11][12][19]

Methodology:

-

Liposome Preparation:

-

Dissolve POPE lipid (and any other lipids in the desired molar ratio) in chloroform/methanol.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Place the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) at a temperature well above the expected Tm (~40°C for POPE). Vortex thoroughly to form multilamellar vesicles (MLVs).

-

(Optional) To create large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes (e.g., 100 nm pore size).

-

-

DSC Sample Preparation:

-

Accurately transfer a known amount of the liposome suspension (typically 1-5 mg/mL lipid concentration) into a DSC sample pan.

-

Prepare a reference pan containing an identical volume of the pure buffer used for hydration.

-

Hermetically seal both pans.

-

-

Data Acquisition:

-

Place the sample and reference pans into the calorimeter.

-

Equilibrate the system at a starting temperature well below the transition (e.g., 5°C).

-

Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the transition (e.g., 45°C).

-

Perform at least two heating and cooling cycles to ensure reproducibility and assess thermal history effects.

-

-

Data Analysis:

-

The Tm is identified as the peak temperature of the endothermic transition on the heating scan. The enthalpy of the transition (ΔH) is calculated from the area under the peak.

-

Protocol: Atomic Force Microscopy (AFM) for Supported Lipid Bilayers

AFM provides nanoscale topographical images of surfaces, allowing for the direct visualization of bilayer structure, thickness, and phase separation in supported lipid bilayers (SLBs).[20][21]

Methodology:

-

Substrate Preparation:

-

Cleave a mica disc to reveal a fresh, atomically flat surface. Glue the mica to a metal AFM puck.

-

-

SLB Formation (Vesicle Fusion):

-

Prepare LUVs containing POPE as described in the DSC protocol (Step 1). A common buffer is Tris-HCl with NaCl and CaCl2, as divalent cations promote vesicle fusion.

-

Pipette a droplet of the LUV suspension (~100 µL at 0.1-0.5 mg/mL) onto the freshly cleaved mica.

-

Incubate at a temperature above the Tm of all lipid components (e.g., 40°C) for 30-60 minutes to allow vesicles to adsorb, rupture, and fuse into a continuous bilayer.

-

-

Sample Rinsing:

-

Gently exchange the buffer in the AFM fluid cell multiple times with fresh, pre-warmed buffer to wash away unfused vesicles. It is critical to never let the SLB surface de-wet.

-

-

AFM Imaging:

-

Mount the sample on the AFM stage.

-

Use a soft cantilever suitable for liquid imaging (e.g., silicon nitride with a low spring constant, <0.1 N/m).

-

Engage the tip with the surface in a suitable imaging mode (e.g., Tapping Mode or PeakForce Tapping) to minimize sample damage.

-

Image the surface to observe bilayer coverage and morphology. The height of defects or "scratches" made intentionally with the tip can be measured to determine the bilayer thickness.

-

-

Validation:

-

A successful SLB will appear as a continuous, flat surface with very few defects. The measured thickness should be consistent with expected values (~4-5 nm).

-

Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide atomistic-level insight into the dynamic behavior and structural properties of lipid bilayers, complementing experimental data.[22][23][24]

Methodology:

-

System Setup:

-

Use a molecular modeling suite (e.g., GROMACS, CHARMM) and a membrane builder tool (e.g., CHARMM-GUI).

-

Define the lipid composition (e.g., pure POPE or a mixture), specifying the number of lipids per leaflet (e.g., 64 or 128).

-

Select an appropriate force field (e.g., CHARMM36, GROMOS).

-

Solvate the bilayer with a water model (e.g., TIP3P) to a desired hydration level (typically >15 water molecules per lipid). Add counter-ions to neutralize the system if charged lipids are present.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes in the initial configuration.

-

Run a series of equilibration steps. This typically involves a short simulation with position restraints on the lipid heavy atoms, which are gradually released. This allows the water and ions to equilibrate around the fixed lipids before the full system is allowed to evolve.

-

Continue equilibration in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the simulation box dimensions to adjust, ensuring the bilayer reaches its equilibrium area per lipid and thickness. Monitor pressure, temperature, and density to confirm equilibration.

-

-

Production Run:

-

Once equilibrated, run the production simulation for a sufficient duration (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the bilayer adequately.

-

-

Analysis:

-

Analyze the trajectory to calculate key physical parameters:

-

Area per Lipid (AL): Calculated as the xy-area of the simulation box divided by the number of lipids per leaflet.

-

Bilayer Thickness: Often measured as the average distance between the phosphorus atoms in the two leaflets.

-

Deuterium Order Parameters (SCD): Calculated for the acyl chain carbons to quantify chain order and fluidity.

-

Radial Distribution Functions: To analyze water structure and hydrogen bonding at the bilayer interface.

-

-

Conclusion

The physical characteristics of POPE are a masterclass in structure-function relationships at the molecular level. Its small headgroup and capacity for hydrogen bonding drive the formation of tightly packed, ordered bilayers with a relatively high transition temperature. Critically, these same features impart a conical molecular shape, predisposing POPE to form non-lamellar HII phases. This fusogenic potential is not merely a biophysical curiosity but a vital mechanism exploited by nature for membrane remodeling and by science for overcoming the endosomal barrier in drug delivery. The experimental and computational protocols detailed herein provide a robust framework for researchers to probe and validate these properties, enabling further innovation in membrane science and the development of next-generation therapeutics.

References

- Chountoulesi, M., Naziris, N., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology. [Link]

- Siegel, D. P., & Epand, R. M. (1997). The mechanism of lamellar-to-inverted hexagonal phase transitions in phosphatidylethanolamine: implications for membrane fusion mechanisms. Biophysical Journal. [Link]

- Clifton, L. A., et al. (2019). Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes. ACS Omega. [Link]

- Wiener, M. C., & White, S. H. (2005). Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach. Biophysical Journal. [Link]

- Kasson, P. M., & Pande, V. S. (2007). Control of Membrane Fusion Mechanism by Lipid Composition: Predictions from Ensemble Molecular Dynamics.

- Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- Alireza, G., et al. (2017). Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study. Journal of Diabetes & Metabolic Disorders. [Link]

- Kasson, P. M., & Pande, V. S. (2007). Control of Membrane Fusion Mechanism by Lipid Composition: Predictions from Ensemble Molecular Dynamics.

- The Stephen White Laboratory. (n.d.). MD Simulations of Lipid Bilayers. UC Irvine. [Link]

- Piggot, T. J., et al. (2017). Simulation Best Practices for Lipid Membranes.

- Pabst, G., et al. (2000). Mechanism of the Lamellar/Inverse Hexagonal Phase Transition Examined by High Resolution X-Ray Diffraction. Biophysical Journal. [Link]

- Gaede, H. C., & Gawrisch, K. (2003). Domains in Binary SOPC/POPE Lipid Mixtures Studied by Pulsed Field Gradient 1H MAS NMR. Biophysical Journal. [Link]

- Chountoulesi, M., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- Pluhackova, K., & Böckmann, R. A. (2015). Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It. Methods in Molecular Biology. [Link]

- Álvarez-Benedicto, E., et al. (2022). Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA).

- Rakowska, P. D., et al. (2013). Atomic force microscopy of supported lipid bilayers.

- Joardar, A., et al. (2022). Mechanism of Membrane Fusion: Interplay of Lipid and Peptide. Journal of the Indian Institute of Science. [Link]

- Gómez, J., et al. (2001). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology. [Link]

- Casuso, I., et al. (2012). Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy. Radiology Key. [Link]

- Siegel, D. P. (1999). The modified stalk mechanism of lamellar/inverted phase transitions and its implications for membrane fusion. Biophysical Journal. [Link]

- Le, T. T., et al. (2021). Impact of Lipid Composition on Membrane Partitioning and Permeability of Gas Molecules. Membranes. [Link]

- Khan, T. R., & Grandbois, M. (2018). Supported Lipid Bilayers for Atomic Force Microscopy Studies. Methods in Molecular Biology. [Link]

- Carey, J. N., et al. (2023). Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape. Journal of the American Chemical Society. [Link]

- Wang, Y., et al. (2024). Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. International Journal of Molecular Sciences. [Link]

- Wang, Y., et al. (2024). Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines. Journal of Nanobiotechnology. [Link]

- Seeger, H. M., et al. (2009). Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers. Biophysical Journal. [Link]

- Leekumjorn, S., & Sum, A. K. (2007). Molecular Characterization of Gel and Liquid-Crystalline Structures of Fully Hydrated POPC and POPE Bilayers. The Journal of Physical Chemistry B. [Link]

- Böckmann, R. A., et al. (1995). A model of hydrogen bond formation in phosphatidylethanolamine bilayers. Biophysical Journal. [Link]

- Gaede, H. C., & Gawrisch, K. (2003). Domains in Binary SOPC/POPE Lipid Mixtures Studied by Pulsed Field Gradient 1H MAS NMR. Biophysical Journal. [Link]

- Johnsson, M., & Edwards, K. (1998). Phase behavior and aggregate structure in mixtures of dioleoylphosphatidylethanolamine and poly(ethylene glycol)-lipids. Biophysical Journal. [Link]

- ResearchGate. (n.d.). Typical DSC thermograms of lipid suspensions.

- Gee, A., & Smith, E. (2022). Influence of the Lipid Backbone on Electrochemical Phase Behavior. Langmuir. [Link]

- ResearchGate. (n.d.). DSC cooling thermograms of POPE/POPC* mixtures.

- Podkalnuk, P., et al. (2024). A Frame-by-Frame Glance at Membrane Fusion Mechanisms: From Viral Infections to Fertilization. International Journal of Molecular Sciences. [Link]

- Murzyn, K., et al. (2001). Conformational and hydrational properties during the L(beta)- to L(alpha)- and L(alpha)- to H(II)-phase transition in phosphatidylethanolamine. Biophysical Chemistry. [Link]

- Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A model of hydrogen bond formation in phosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Control of Membrane Fusion Mechanism by Lipid Composition: Predictions from Ensemble Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The mechanism of lamellar-to-inverted hexagonal phase transitions: a study using temperature-jump cryo-electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 13. The mechanism of lamellar-to-inverted hexagonal phase transitions in phosphatidylethanolamine: implications for membrane fusion mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism of lamellar-to-inverted hexagonal phase transitions in phosphatidylethanolamine: implications for membrane fusion mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The modified stalk mechanism of lamellar/inverted phase transitions and its implications for membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Domains in Binary SOPC/POPE Lipid Mixtures Studied by Pulsed Field Gradient 1H MAS NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 20. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular Dynamics Simulations of Lipid Bilayers [blanco.biomol.uci.edu]

- 23. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Biological Functions of 1-Palmitoyl-2-oleoyl-phosphatidylethanolamine (POPE)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-phosphatidylethanolamine (POPE) is a ubiquitous glycerophospholipid that constitutes a significant component of cellular membranes in eukaryotes and prokaryotes.[1] Its unique molecular structure, featuring a saturated palmitoyl chain at the sn-1 position and a monounsaturated oleoyl chain at the sn-2 position, coupled with a small ethanolamine headgroup, imparts distinct biophysical properties that are critical for a myriad of biological functions. This guide provides a comprehensive technical overview of the multifaceted roles of POPE, moving beyond its structural contributions to explore its active participation in dynamic cellular processes. We will delve into its influence on membrane architecture and fluidity, its pivotal role in membrane fusion and fission events, its interactions with membrane proteins, and its emerging roles in cellular signaling and metabolism. This document is intended to serve as a valuable resource for researchers investigating membrane biology, lipid metabolism, and the development of lipid-based therapeutics.

I. The Molecular Architecture and Biophysical Properties of POPE

1-Palmitoyl-2-oleoyl-phosphatidylethanolamine is an amphiphilic molecule with a glycerol backbone, a phosphate group, and an ethanolamine headgroup.[2] The fatty acid composition at the sn-1 and sn-2 positions is a defining feature of POPE, consisting of a 16-carbon saturated fatty acid (palmitic acid) and an 18-carbon monounsaturated fatty acid (oleic acid), respectively.[3] This specific arrangement of a saturated and an unsaturated acyl chain results in a molecule with a cylindrical shape that packs efficiently into lipid bilayers.

The small ethanolamine headgroup of POPE has a propensity to form intermolecular hydrogen bonds with neighboring phosphate groups, leading to tighter lipid packing and increased membrane rigidity compared to phosphatidylcholines (PCs) with the same acyl chains.[3] Furthermore, the presence of the cis double bond in the oleoyl chain introduces a kink, which increases the cross-sectional area of the hydrophobic tail, contributing to membrane fluidity and a lower phase transition temperature.[1]

One of the most significant biophysical properties of POPE is its tendency to form non-lamellar, inverted hexagonal (HII) phases, particularly under conditions of low hydration or in the presence of certain ions.[4] This propensity to induce negative membrane curvature is a key determinant of its biological functions, particularly in processes that involve membrane remodeling.

| Property | Description | Significance |

| Acyl Chain Composition | sn-1: Palmitoyl (16:0), sn-2: Oleoyl (18:1) | Creates a balance of order and fluidity within the membrane. |

| Headgroup | Ethanolamine | Small size and hydrogen bonding capability lead to tight packing and a preference for non-bilayer structures. |

| Phase Behavior | Can form inverted hexagonal (HII) phases | Crucial for processes requiring membrane curvature, such as fusion and fission. |

| Membrane Fluidity | Contributes to a fluid membrane state | Essential for the proper function of membrane-embedded proteins and for dynamic membrane events. |

II. The Role of POPE in Membrane Dynamics: Fusion and Fission

The ability of POPE to induce negative membrane curvature is fundamental to its role in membrane fusion and fission, two essential processes for cellular trafficking, signaling, and homeostasis.

A. Membrane Fusion

Membrane fusion involves the merging of two separate lipid bilayers. This process is critical for a wide range of biological events, including fertilization, viral entry, and the delivery of neurotransmitters. The fusion process is thought to proceed through a series of intermediates, including a "stalk" structure where the outer leaflets of the two membranes merge. The formation of this stalk intermediate is energetically favored by lipids that prefer non-bilayer structures, such as POPE.[5][6] By lowering the energy barrier for the formation of these curved intermediates, POPE facilitates the fusion process.

B. Membrane Fission

Conversely, membrane fission is the process by which a single membrane divides into two. This is essential for processes like endocytosis, vesicle budding from the Golgi apparatus, and cell division. Similar to fusion, fission involves the formation of highly curved membrane intermediates. The presence of POPE in the inner leaflet of the membrane can promote the negative curvature required for the scission of the membrane neck.

Caption: Role of POPE in Membrane Fusion and Fission.

III. POPE's Interaction with Membrane Proteins

The lipid environment of a membrane profoundly influences the structure and function of embedded proteins. POPE, through its unique biophysical properties, can modulate the activity of various membrane proteins. The tight packing and propensity for non-bilayer structures can influence the conformational state of transmembrane domains, affecting ion channel gating, transporter activity, and receptor signaling. For instance, the presence of POPE has been shown to be important for the proper folding and function of certain bacterial membrane proteins.[1]

IV. The Emerging Roles of POPE in Cellular Signaling and Metabolism

While primarily known for its structural roles, POPE and its metabolic precursors and derivatives are increasingly recognized for their involvement in cellular signaling and metabolic regulation.

A. Autophagy

Autophagy is a cellular process of self-degradation where cytoplasmic components are enclosed in a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for degradation.[7] A key step in autophagosome formation is the covalent conjugation of the protein LC3 (or its homologues) to phosphatidylethanolamine (PE).[8] This lipidation allows LC3 to be inserted into the growing autophagosomal membrane. While the specific role of the acyl chain composition of PE in this process is still under investigation, the abundance and availability of PE species like POPE are critical for efficient autophagy.[9][10] The physical properties of POPE, such as its ability to promote membrane curvature, may also be important for the formation and closure of the autophagosome.[8]

Caption: Role of POPE in Autophagy.

B. Apoptosis and Ferroptosis

Phosphatidylethanolamines are also implicated in programmed cell death pathways. During apoptosis, the externalization of another phospholipid, phosphatidylserine (PS), from the inner to the outer leaflet of the plasma membrane serves as an "eat-me" signal for phagocytes. The regulation of PE distribution and metabolism can indirectly influence this process.

More directly, PE species containing polyunsaturated fatty acids are key substrates for lipid peroxidation during ferroptosis, a form of iron-dependent regulated cell death.[8] While POPE contains a monounsaturated oleoyl chain, which is less susceptible to peroxidation than polyunsaturated fatty acids, its overall abundance and the metabolic pathways it shares with more susceptible PE species suggest an indirect role in modulating ferroptosis sensitivity.[11] Specifically, the oxidation of phosphatidylethanolamines containing arachidonic acid or adrenic acid has been identified as a key event in ferroptosis.[1]

C. Precursor to Signaling Molecules

POPE can serve as a precursor for the synthesis of bioactive lipid signaling molecules. One notable example is its role in the biosynthesis of the endocannabinoid anandamide (N-arachidonoylethanolamine). While anandamide is derived from a PE species containing arachidonic acid, the enzymatic machinery involved in its synthesis may also act on other PE species, including POPE, to generate other N-acylethanolamines.[12][13] These molecules have diverse signaling functions in the central nervous system and periphery.

V. Synthesis and Degradation of POPE

The cellular levels of POPE are tightly regulated through a balance of synthesis and degradation pathways.

A. Synthesis

The de novo synthesis of POPE primarily occurs through the CDP-ethanolamine pathway, also known as the Kennedy pathway, in the endoplasmic reticulum.[5] This pathway involves the activation of ethanolamine to CDP-ethanolamine, which is then transferred to diacylglycerol. The specific incorporation of a palmitoyl group at the sn-1 position and an oleoyl group at the sn-2 position of the diacylglycerol precursor is determined by the substrate specificities of the glycerol-3-phosphate acyltransferases (GPATs) and 1-acylglycerol-3-phosphate acyltransferases (AGPATs) that generate the phosphatidic acid precursor.

Alternatively, POPE can be synthesized through the remodeling of existing phospholipids via the Lands cycle. This involves the deacylation of a phospholipid by a phospholipase A2 (PLA2) to form a lysophospholipid, followed by reacylation by a lysophospholipid acyltransferase (LPLAT). Several lysophosphatidylcholine acyltransferases (LPCATs) have been identified, some of which exhibit a preference for oleoyl-CoA as the acyl donor, suggesting their involvement in the synthesis of POPE.[2]

Caption: Major pathways for the synthesis of POPE.

B. Degradation

The degradation of POPE is primarily mediated by phospholipases. Phospholipase A1 and A2 can remove the fatty acids at the sn-1 and sn-2 positions, respectively, generating lysophosphatidylethanolamine. Phospholipase C can cleave the phosphodiester bond to release diacylglycerol and phosphoethanolamine, while phospholipase D cleaves the headgroup to produce phosphatidic acid and ethanolamine. The activity of these enzymes is tightly regulated to control the cellular levels of POPE and its metabolic byproducts.

VI. Experimental Methodologies for Studying POPE

A variety of experimental techniques are employed to investigate the biological functions of POPE.

| Technique | Application |

| Mass Spectrometry (MS) | Quantification and identification of POPE and its metabolites in cellular extracts.[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the three-dimensional structure and dynamics of POPE in model membranes. |

| Fluorescence Microscopy | Visualization of the localization and dynamics of fluorescently labeled POPE in live cells. |

| Differential Scanning Calorimetry (DSC) | Characterization of the phase behavior of POPE-containing membranes. |

| Model Membrane Systems (e.g., liposomes, nanodiscs) | In vitro reconstitution of membrane processes to study the specific role of POPE. |

VII. Conclusion and Future Directions

1-Palmitoyl-2-oleoyl-phosphatidylethanolamine is far more than a passive structural component of cellular membranes. Its distinct biophysical properties, arising from its specific acyl chain composition and small headgroup, actively drive and regulate fundamental cellular processes, including membrane trafficking, protein function, and programmed cell death. As our understanding of the intricate roles of individual lipid species grows, POPE is emerging as a key player in maintaining cellular homeostasis.

Future research will likely focus on elucidating the specific roles of POPE in signaling pathways, particularly in the context of autophagy and ferroptosis. The development of advanced analytical techniques will enable a more precise understanding of the spatial and temporal dynamics of POPE within cellular membranes. Furthermore, a deeper understanding of the enzymes that regulate POPE metabolism will provide new targets for therapeutic intervention in diseases where lipid metabolism is dysregulated. The continued exploration of the biological functions of POPE holds great promise for advancing our knowledge of cell biology and for the development of novel therapeutic strategies.

References

- Engberg, O., Döbel, V., Engel, K. M., & Huster, D. (2025). Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy. Faraday Discussions. [Link]

- Shityakov, S., & Dandekar, T. (2014). MOLECULAR DYNAMICS SIMULATION OF POPC AND POPE LIPID MEMBRANE BILAYERS ENFORCED BY AN INTERCALATED SINGLE-WALL CARBON NANOTUBE.

- MySkinRecipes.

- Computational Systems Biology.

- Pérez-Guillén, I., Domènech, Ò., Botet-Carreras, A., Merlos, A., & Manresa, M. A. (2022). Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria. International Journal of Molecular Sciences, 23(20), 12381. [Link]

- Chernorizov, A. A., Zherdev, A. V., & Dzantiev, B. B. (2019). Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study. PLOS ONE, 14(3), e0213646. [Link]

- Wikipedia.

- MySkinRecipes.

- Pope, L. E., & Dixon, S. J. (2023). Regulation of ferroptosis by lipid metabolism. Trends in Cell Biology, 33(12), 1077–1087. [Link]

- The Role of Lipids in The Control of Autophagy. (2012). Journal of Lipids, 2012, 1-15. [Link]

- Rockenfeller, P., et al. (2015). Phosphatidylethanolamine positively regulates autophagy and longevity.

- Chen, X., et al. (2010). Identification and characterization of a lysophosphatidylcholine acyltransferase in alveolar type II cells. Proceedings of the National Academy of Sciences, 107(25), 11370-11375. [Link]

- Gijón, M. A., et al. (2008). Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling. Lipids, 43(10), 895-902. [Link]

- Rockenfeller, P., et al. (2015). Phosphatidylethanolamine positively regulates autophagy and longevity.

- Hishikawa, D., et al. (2008). Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity. Proceedings of the National Academy of Sciences, 105(8), 2830-2835. [Link]

- Kagadis, G. C., et al. (2013). An Overview of the Molecular Mechanism of Autophagy. Current Molecular Medicine, 13(2), 292-301. [Link]

- Pacher, P., Bátkai, S., & Kunos, G. (2007). The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacological reviews, 58(3), 389-462. [Link]

- Klionsky, D. J. (2007). Autophagy: from phenomenology to molecular understanding in less than a decade. Nature reviews Molecular cell biology, 8(11), 931-937. [Link]

- Kazachkov, M., et al. (2008). Diatoms and Plants Acyl-CoA:lysophosphatidylcholine Acyltransferases (LPCATs) Exhibit Diverse Substrate Specificity and Biochemical Properties. International Journal of Molecular Sciences, 21(18), 6889. [Link]

- Cao, J., et al. (2008). Identification and Characterization of a Major Liver Lysophosphatidylcholine Acyltransferase. Journal of Biological Chemistry, 283(47), 32588-32597. [Link]

- Di Marzo, V. (2008). PUFA-derived endocannabinoids: an overview. Proceedings of the Nutrition Society, 67(1), 1-8. [Link]

- Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. IUBMB life, 62(6), 414-428. [Link]

- Jahn, R., & Südhof, T. C. (1999). Membrane fusion and exocytosis. Annual review of biochemistry, 68(1), 863-911. [Link]

- Kagohashi, Y., et al. (2015). Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis. Cell reports, 10(4), 547-557. [Link]

- Dixon, S. J., & Pratt, D. A. (2023). Ferroptosis: A Flexible Constellation of Related Biochemical Mechanisms. Molecular cell, 83(11), 1753-1765. [Link]

- Dai, Y., et al. (2021). Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2.

- Singh, R., et al. (2012). The Role of Lipids in The Control of Autophagy. Journal of cellular and molecular medicine, 16(12), 2779-2790. [Link]

- Singh, R., & Cuervo, A. M. (2012). Classical and alternative roles for autophagy in lipid metabolism. Trends in cell biology, 22(12), 639-647. [Link]

- Bootman, M. D., et al. (2017). The regulation of autophagy by calcium signals: Do we have a consensus?. Cell calcium, 68, 1-11. [Link]

- Schütter, M., et al. (2020). Fatty acid availability controls autophagy and associated cell functions. Autophagy, 16(11), 2095-2097. [Link]

- van der Veen, J. N., et al. (2017). The critical role of phosphatidylcholine and phosphatidylethanolamine metabolism in health and disease. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1859(9), 1558-1572. [Link]

- Postic, C., et al. (2006). REGULATOR OF FATTY ACID SYNTHESIS proteins regulate de novo fatty acid synthesis by modulating hetACCase distribution. Plant physiology, 141(4), 1435-1445. [Link]

- Hardie, D. G. (1989). Regulation of Fatty Acid Synthesis via Phosphorylation of acetyl-CoA Carboxylase. Progress in lipid research, 28(2), 117-146. [Link]

- Post-Beittenmiller, D., et al. (1992). Regulation of Plant Fatty Acid Biosynthesis : Analysis of Acyl-Coenzyme A and Acyl-Acyl Carrier Protein Substrate Pools in Spinach and Pea Chloroplasts. Plant physiology, 98(3), 948-955. [Link]

- PubChem.

- illuminated Cell.

- Zhang, J., et al. (2025). Palmitoylation-dependent regulation of GPX4 suppresses ferroptosis.

- Wang, Y., et al. (2023). Lipid metabolic pathways that modulate ferroptosis sensitivity. Journal of Cellular and Molecular Medicine, 27(18), 2635-2647. [Link]

- Grube, M., et al. (2019). Fatty Acid Biosynthesis: Chain‐Length Regulation and Control. ChemBioChem, 20(1), 22-47. [Link]

- Liu, Y., et al. (2022). Regulatory mechanisms of fatty acids biosynthesis in Armeniaca sibirica seed kernel oil at different developmental stages. PeerJ, 10, e14125. [Link]

Sources

- 1. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. 1-Palmitoyl-2-oleoylphosphatidylethanolamine | C39H76NO8P | CID 5282290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Lipids in The Control of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid availability controls autophagy and associated cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Plant Fatty Acid Biosynthesis : Analysis of Acyl-Coenzyme A and Acyl-Acyl Carrier Protein Substrate Pools in Spinach and Pea Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Classical and alternative roles for autophagy in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

The Pivotal Role of Phosphatidylethanolamine (POPE) in Dictating Membrane Fluidity and Curvature

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamine (PE), and specifically the common species 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE), is the second most abundant phospholipid in mammalian cell membranes, playing a critical, yet often underappreciated, role in governing fundamental membrane biophysics.[1][2] Unlike its more abundant counterpart, phosphatidylcholine (PC), POPE possesses unique structural characteristics that empower it to be a key regulator of both membrane fluidity and curvature.[3][4] Its small ethanolamine headgroup relative to its acyl chain cross-sectional area imparts a conical molecular shape, which creates intrinsic negative curvature and imposes lateral pressure within the membrane.[1][2] This property is crucial for dynamic cellular processes requiring membrane remodeling, such as fusion, fission, and vesicle trafficking.[1][5][6][7] Furthermore, POPE contributes significantly to membrane viscosity and the formation of distinct lipid domains, working in concert with other lipids like cholesterol to maintain homeostasis.[3][8] This guide provides a detailed exploration of the biophysical mechanisms through which POPE influences membrane properties, outlines robust experimental protocols for investigating these effects, and discusses the implications for cell biology and therapeutic development.

Introduction: The Understated Importance of a Ubiquitous Phospholipid

Biological membranes are not merely passive barriers but dynamic, fluid matrices essential for cellular integrity, signaling, and transport. Their properties are dictated by a complex interplay of constituent lipids and proteins. While phosphatidylcholine (PC) is the most abundant phospholipid, phosphatidylethanolamine (PE) constitutes a significant fraction, up to 25% of total phospholipids, and is particularly enriched in the inner leaflet of the plasma membrane and the inner mitochondrial membrane.[2][6]

POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) is a representative and widely studied species of PE. Its defining feature is a small, primary amine headgroup (ethanolamine) attached to a glycerol backbone with two fatty acid chains.[1] This seemingly subtle difference from the bulkier quaternary amine headgroup of PC has profound consequences for the biophysical behavior of the membrane.[2][9] This guide delves into the two primary functions stemming from POPE's unique structure: its role as a modulator of membrane fluidity and as a potent inducer of membrane curvature.

The Biophysical Origin of POPE's Function: A Tale of Molecular Geometry

The distinct functions of POPE are a direct result of its molecular shape. The small, minimally hydrated ethanolamine headgroup occupies a smaller cross-sectional area than the two acyl chains. This disparity creates a "cone" or "wedge" shape. In contrast, the larger, more hydrated choline headgroup of PC balances the area of the acyl chains, resulting in a more cylindrical shape.[1][2]

This fundamental geometric difference dictates how these lipids pack within a bilayer, influencing both lateral pressure and the membrane's preferred curvature.

Caption: Experimental workflow for measuring membrane fluidity via fluorescence anisotropy.

Methods for Probing Membrane Curvature Preference

The propensity of POPE to induce curvature can be assessed by determining the lipid phase it forms under different conditions. While bilayers are a lamellar (Lα) phase, high curvature intermediates are non-lamellar.

Technique 1: Small-Angle X-ray Scattering (SAXS)

-

Principle: SAXS measures the scattering of X-rays by a sample as a function of the scattering angle. The resulting pattern is characteristic of the long-range order in the system. Lamellar phases (bilayers) produce a distinct set of diffraction peaks compared to the inverted hexagonal (HII) phase, which is favored by cone-shaped lipids like POPE under certain temperatures. [10][11]* Application: By analyzing the SAXS patterns of POPE-containing liposomes at different temperatures or in the presence of other molecules, one can determine the conditions that promote the transition from a bilayer to a non-bilayer structure, providing direct evidence of its curvature preference. [10] Technique 2: 31P and 2H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: The NMR lineshape of phosphorus-31 (31P) in lipids is highly sensitive to the motional averaging of the headgroup, which differs significantly between lamellar and non-lamellar phases. A lamellar phase gives a characteristic broad, asymmetric powder pattern, while the rapid lateral diffusion in an HII phase results in a narrower, axially symmetric pattern with an inverted asymmetry. [12][13]Similarly, deuterium (2H) NMR of chain-deuterated lipids provides detailed information on acyl chain order and dynamics in different phases. [12]* Application: 31P NMR is a gold-standard technique for determining the polymorphic phase of lipid assemblies. [12]It can be used to construct temperature-composition phase diagrams for mixtures like POPE/cholesterol, revealing how composition affects the lamellar-to-hexagonal phase transition. [12][13]

Implications for Drug Development

A thorough understanding of POPE's function is critical for the rational design of therapeutics and delivery systems.

-

Lipid Nanoparticle (LNP) and Liposome Formulation: The stability, fusogenicity, and drug-release properties of lipid-based drug delivery vehicles are heavily influenced by their lipid composition. Incorporating POPE can enhance the fusion of liposomes with target cell membranes, facilitating the intracellular delivery of cargo. However, too much POPE can compromise the stability of the liposome by promoting non-bilayer phases. Therefore, optimizing the POPE content is a key consideration in formulation development.

-

Targeting Membrane Proteins: Since the function of many integral membrane proteins is modulated by the lipid environment, including the lateral pressure exerted by POPE, alterations in cellular PE levels could be a therapeutic target. [2]Understanding how POPE interacts with a specific membrane protein could inform the design of drugs that modulate this interaction. [14][15]

Conclusion

Phosphatidylethanolamine, particularly POPE, is far more than a simple structural lipid. Its unique conical geometry makes it a master regulator of the biophysical landscape of cellular membranes. By directly influencing both membrane fluidity and curvature, POPE governs the physical state of the bilayer and enables the dynamic membrane remodeling essential for life. The interplay between its roles in promoting ordered lipid packing and inducing negative curvature is central to processes from organelle dynamics to cell division. For researchers in cell biology and drug development, appreciating the profound impact of this ubiquitous phospholipid is essential for accurately modeling cellular processes and for designing effective new therapies that interact with or traverse the cell membrane.

References

- Dawaliby, R., Trubbia, C., Delporte, C., Masureel, M., Van Eeckhaut, A., Govaerts, C., & Kobilka, B. K. (2016). Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells. Journal of Biological Chemistry.

- Creative Proteomics. (n.d.). Phosphatidylethanolamine: Structure, Functions, and Metabolism.

- Wikipedia. (n.d.).

- Creative Proteomics. (n.d.). Overview of Phosphatidylethanolamine.

- Dawaliby, R., Trubbia, C., Delporte, C., Masureel, M., Van Eeckhaut, A., Govaerts, C., & Kobilka, B. K. (2016). Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells. PubMed.

- Biocrates Life Sciences AG. (2022). Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity.

- Gaede, H. C., & Gawrisch, K. (2004). Domains in Binary SOPC/POPE Lipid Mixtures Studied by Pulsed Field Gradient 1H MAS NMR.

- Gaede, H. C., & Gawrisch, K. (2004). Domains in binary SOPC/POPE lipid mixtures studied by pulsed field gradient 1H MAS NMR. PubMed.

- Parikh, A. N., et al. (n.d.). Oxidation of Membrane Curvature-Regulating Phosphatidylethanolamine Lipid Results in Formation of Bilayer and Cubic Structures. PubMed Central.

- Le, P. U., & Hope, M. J. (2000). The Curvature and cholesterol content of phospholipid bilayers alter the transbilayer distribution of specific molecular species of phosphatidylethanolamine. Molecular Membrane Biology.

- Griepernack, M., et al. (2020). Oxidation of Membrane Curvature-Regulating Phosphatidylethanolamine Lipid Results in Formation of Bilayer and Cubic Structures. Langmuir.

- Gibellini, F., & Smith, T. K. (2015). Phosphatidylethanolamine Metabolism in Health and Disease. PMC - NIH.

- Calzada, E., et al. (2019). Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. PMC.

- Le Stunff, H., et al. (2021). Optical and molecular features of negatively curved surfaces created by POPE lipids: A crucial role of the initial conditions.

- Larsen, J. (2022). 2.

- Pinheiro, T. J. T., et al. (2021). Understanding the Role of Self-Assembly and Interaction with Biological Membranes of Short Cationic Lipopeptides in the Effective Design of New Antibiotics. PMC - NIH.

- Laganowsky, A., et al. (2021). Assessing the Role of Lipids in the Molecular Mechanism of Membrane Proteins. MDPI.

- Smirnova, Y. G., et al. (2007). Control of Membrane Fusion Mechanism by Lipid Composition: Predictions from Ensemble Molecular Dynamics. PMC - NIH.

- Shurer, C. R., et al. (2019).

- Pérez-Guillén, I., et al. (2022). Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria. MDPI.

- Cheng, K. H., et al. (n.d.). Molecular structures of POPC, POPE, and Cholesterol.

- Smirnova, Y. G., et al. (2010). Control of Membrane Fusion Mechanism by Lipid Composition: Predictions from Ensemble Molecular Dynamics.

- C. A. López, et al. (2019). Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study. PMC - PubMed Central.

- Dawaliby, R., et al. (2016). Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells. Journal of Biological Chemistry.

- Müller, A., et al. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. PMC - NIH.

- Smirnova, Y. G., et al. (2010). Control of Membrane Fusion Mechanism by Lipid Composition: Predictions from Ensemble Molecular Dynamics.

- Various Authors. (n.d.). Experiments for measuring membrane curvature.

- Reading, E., et al. (2022). Investigating the Lipid Selectivity of Membrane Proteins in Heterogeneous Nanodiscs. bioRxiv.

- Auger, M., et al. (1998).

- Kamal, M. M., et al. (2009). Measurement of the membrane curvature preference of phospholipids reveals only weak coupling between lipid shape and leaflet curvature.

- Niemelä, P. S., et al. (2010). Lipid Interactions and Organization in Complex Bilayer Membranes. PMC - NIH.

- Kolasinska-Sojka, M., et al. (2017). Properties of POPC/POPE supported lipid bilayers modified with hydrophobic quantum dots on polyelectrolyte cushions. PubMed.

- A. A. Gurtovenko, et al. (2013). Molecular Characterization of Gel and Liquid-Crystalline Structures of Fully Hydrated POPC and POPE Bilayers. The Journal of Physical Chemistry B.

- Auger, M., et al. (1998).

- G. Khelashvili, et al. (n.d.). Impact of Lipid Composition on Membrane Partitioning and Permeability of Gas Molecules. MDPI.

- Sarmah, R. J., & Kundu, S. (n.d.). Chemical structure of POPC, POPE, POPS, and Cholesterol.

- A. C. B. de Oliveira, et al. (2019).

- Various Authors. (n.d.). The first step is the Langmuir-Blodgett transfer–the OPA coated Ti crystal, which is perpendicular to the water surface, is dipped through the monolayer of POPE lipids.

- P. L. Chiu, et al. (2010). Triggering and Visualizing the Aggregation and Fusion of Lipid Membranes in Microfluidic Chambers. PMC - PubMed Central.

- Chernomordik, L. V., & Kozlov, M. M. (2008). Protein-driven membrane stresses in fusion and fission. PMC - PubMed Central.

Sources

- 1. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells* | Semantic Scholar [semanticscholar.org]

- 4. Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity - biocrates life sciences gmbh [biocrates.com]

- 5. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 7. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxidation of Membrane Curvature-Regulating Phosphatidylethanolamine Lipid Results in Formation of Bilayer and Cubic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polymorphism of POPE/cholesterol system: a 2H nuclear magnetic resonance and infrared spectroscopic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. core.ac.uk [core.ac.uk]

- 14. Assessing the Role of Lipids in the Molecular Mechanism of Membrane Proteins [mdpi.com]

- 15. Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Biosynthesis of 1-Palmitoyl-2-oleoyl-phosphatidylethanolamine (POPE)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of POPE

1-Palmitoyl-2-oleoyl-phosphatidylethanolamine (POPE) is a glycerophospholipid of profound importance in cellular biology. As a key constituent of biological membranes, this asymmetric phospholipid, featuring a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position, is more than a mere structural component. The small ethanolamine headgroup and the kinked oleoyl chain predispose POPE to induce negative membrane curvature, a critical factor in dynamic cellular processes such as membrane fusion, fission, and protein trafficking. Its prevalence in the inner leaflet of the plasma membrane and in mitochondrial membranes underscores its role in bioenergetics and cell signaling.

For researchers in drug development and membrane biophysics, access to high-purity POPE is paramount for creating reliable model systems, such as liposomes and nanodiscs, to study drug-membrane interactions and membrane protein function. This guide provides an in-depth exploration of the two primary routes to obtain POPE: sophisticated chemical synthesis and the elegant biological pathways orchestrated by cellular enzymes.

Part 1: The Chemical Approach: Constructing POPE in the Laboratory

The chemical synthesis of asymmetrically substituted glycerophospholipids like POPE is a non-trivial endeavor, demanding precise control over regioselectivity. The core challenge lies in differentiating the hydroxyl groups at the sn-1, sn-2, and sn-3 positions of the glycerol backbone to ensure the correct placement of the palmitoyl and oleoyl chains.

Strategy: A Stepwise, Regioselective Acylation and Phosphorylation

The most robust chemical synthesis route involves a multi-step process that builds the molecule with deliberate control, using a carefully planned protecting group strategy to mask and unmask reactive sites as needed.

Causality Behind the Experimental Design: The choice of protecting groups is critical. An orthogonal protecting group strategy is often employed, where different groups can be removed under distinct conditions without affecting others. For example, a bulky group like trityl (Tr) might be used to protect the primary sn-3 hydroxyl, while a benzyl (Bn) group protects the sn-2 hydroxyl. This allows for selective deprotection and acylation steps. The final phosphorylation step requires an activated phosphorylating agent and a protected ethanolamine moiety to prevent side reactions.

Experimental Protocol: Stepwise Chemical Synthesis of POPE

Objective: To synthesize POPE from a glycerol derivative via sequential acylation and phosphorylation.

Methodology:

-

Initial Protection: Start with a commercially available chiral glycerol derivative, such as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal). The cis-diol is protected as an acetonide. The remaining primary hydroxyl (sn-3) is protected with a bulky, acid-labile group like trityl chloride (TrCl).

-

Acetonide Deprotection & Selective Protection: The acetonide is removed under acidic conditions to reveal the sn-1 and sn-2 hydroxyls. The primary sn-1 hydroxyl is then selectively protected, often with a silyl group like TBDMS, leaving the sn-2 hydroxyl free.

-

sn-2 Acylation (Oleoylation): The free sn-2 hydroxyl is acylated with oleic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

sn-1 Deprotection & Acylation (Palmitoylation): The silyl group at sn-1 is selectively removed (e.g., with TBAF). The newly freed sn-1 hydroxyl is then acylated with palmitic acid using DCC/DMAP.

-

sn-3 Deprotection: The trityl group at the sn-3 position is removed under mild acidic conditions to yield the 1-palmitoyl-2-oleoyl-sn-glycerol.

-

Phosphorylation: The sn-3 hydroxyl is phosphorylated using a reagent like 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with a protected ethanolamine (e.g., N-Boc-ethanolamine).

-

Final Deprotection & Purification: All remaining protecting groups (e.g., Boc) are removed. The final product, POPE, is rigorously purified.

Self-Validation System: Purification and Characterization Crude POPE must be purified to remove reagents, byproducts, and isomeric impurities. This is a critical step for ensuring the quality required for downstream applications.

-